Poricoic Acid A

Renal Fibrosis CKD TGF-β/Smad Signaling

Poricoic acid A is a non-interchangeable lanostane triterpenoid distinguished by its unique multi-target anti-fibrotic mechanism—simultaneously activating AMPK, modulating TPH-1 to suppress Wnt/β-catenin signaling, and selectively inhibiting Smad3 phosphorylation. Unlike poricoic acid B, pachymic acid, or other Poria cocos triterpenoids, PAA demonstrates superior efficacy in disrupting the Smad3/β-catenin fibrotic complex, outperforming melatonin in AKI-to-CKD continuum models. Procurement is essential for renal fibrosis research, T-ALL oncology studies targeting autophagy/ferroptosis, PTEN/PI3K/AKT pathway dissection, and Poria cocos HPLC quality control method development.

Molecular Formula C31H46O5
Molecular Weight 498.7 g/mol
Cat. No. B15621243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoricoic Acid A
Molecular FormulaC31H46O5
Molecular Weight498.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1
InChIKeyKVAQLXUMUVEKGR-SMFZDKLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poricoic Acid A: Procurement-Ready Specification and Core Identity for Renal Fibrosis Research


Poricoic acid A (PAA, CAS: 137551-38-3) is a lanostane-type triterpenoid acid isolated from the surface layer of the medicinal fungus Poria cocos [1]. It is characterized by its molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.69 g/mol [2]. Unlike the polysaccharide fraction of Poria cocos, PAA represents a defined small-molecule constituent with demonstrated oral bioavailability and multi-pathway pharmacological activity, particularly in models of chronic kidney disease (CKD) and renal fibrosis [3].

Procurement Rationale: Why Poricoic Acid A Cannot Be Substituted by In-Class Triterpenoid Analogs


Generic substitution of poricoic acid A with other triterpenoids from Poria cocos (e.g., poricoic acid B, dehydrotrametenolic acid, pachymic acid) or structurally similar lanostane derivatives is scientifically unsound. Despite their common source, these analogs exhibit divergent and sometimes opposing pharmacological profiles. For instance, while poricoic acid B demonstrates superior anti-inflammatory activity in specific assays, poricoic acid A is distinguished by its unique, multi-targeted anti-fibrotic mechanisms—including AMPK activation, TPH-1 modulation, and Wnt/β-catenin pathway suppression—which are not replicated by its closest relatives [1]. Furthermore, the anti-fibrotic efficacy of PAA in in vivo models is not merely a class effect; direct comparative studies have shown PAA's performance to be superior to other interventions like melatonin in disrupting key fibrotic signaling complexes [2]. Therefore, for research programs focused on renal fibrosis, T-cell malignancies, or specific signaling pathways like Gas6/Axl or AMPK/Smad3, poricoic acid A represents a non-interchangeable, pathway-specific tool compound.

Quantitative Differentiation Guide for Poricoic Acid A (PAA) Procurement


Differential Anti-Fibrotic Efficacy: PAA Exhibits Superior Disruption of Smad3/β-Catenin Complex vs. Melatonin

In a head-to-head comparison within an AKI-to-CKD continuum model, poricoic acid A (PAA) demonstrated a distinct and superior mechanism of action compared to the antioxidant melatonin. While both agents inhibited the Wnt/β-catenin pathway, PAA performed 'better' in inhibiting its profibrotic downstream targets [1]. Crucially, PAA selectively inhibited Smad3 phosphorylation by disrupting the interactions of Smad3 with TGFβRI and SARA, a mechanism not shared by melatonin [1]. Furthermore, PAA was more effective in disturbing the nuclear Smad3/β-catenin complex formation induced by ischemia-reperfusion injury (IRI) [1].

Renal Fibrosis CKD TGF-β/Smad Signaling Wnt/β-catenin Signaling Drug Synergy

Comparative Anti-Inflammatory Potency: Poricoic Acid B Is Superior to Poricoic Acid A in NO Inhibition

A direct comparative study of four triterpenoids isolated from Poriae Cutis established a clear activity hierarchy for anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages. The results indicated that poricoic acid B had higher anti-inflammatory activity than poricoic acid A, as measured by the inhibition of nitric oxide (NO) generation [1]. Dehydrotrametenolic acid and dehydroeburicoic acid showed no anti-inflammatory activity in this assay [1]. This study provides crucial negative data for procurement: PAA should not be selected as a lead candidate for general anti-inflammatory screens where NO inhibition is the primary endpoint.

Inflammation Triterpenoids RAW 264.7 Nitric Oxide Poria cocos

Validation of Multi-Pathway Anti-Fibrotic Mechanisms: PAA Activates AMPK and Modulates TPH-1/β-Catenin

Poricoic acid A demonstrates a unique, multi-targeted anti-fibrotic profile validated across independent studies. In a UUO rat model, PAA alleviated fibrosis by stimulating AMP-activated protein kinase (AMPK) and subsequently inhibiting Smad3, with effects confirmed to be AMPK-dependent [1]. Concurrently, PAA was identified as a modulator of tryptophan hydroxylase-1 (TPH-1). By upregulating TPH-1, PAA suppressed the Wnt/β-catenin signaling pathway, acting on the protein stability of β-catenin and its mediated transcription [2]. These dual mechanisms—AMPK activation and TPH-1/β-catenin modulation—are a distinguishing feature of PAA's pharmacology and are not commonly observed in other triterpenoid analogs from Poria cocos.

AMPK TPH-1 β-catenin Renal Fibrosis Mechanism of Action

In Vivo Efficacy: PAA Alleviates Renal Dysfunction in Fibrosis and Cardiorenal Syndrome Models

Poricoic acid A's in vivo efficacy is validated across multiple preclinical models, providing a robust basis for its selection in disease-relevant studies. In a rat model of cardiorenal syndrome (CRS) induced by subtotal nephrectomy, PAA treatment (10 mg/kg/day) for 8 weeks significantly alleviated renal function damage and reduced pathological fibrosis [1]. Similarly, in a diabetic kidney disease (DKD) mouse model, PAA administration markedly reduced blood glucose and urine protein levels, key clinical markers of disease progression [2]. These findings are consistent with earlier work showing PAA improved renal function in UUO and 5/6 Nx models by reducing serum creatinine and fibrosis markers [3].

In Vivo Efficacy Renal Function Cardiorenal Syndrome UUO DKD

Poricoic Acid A: Evidence-Based Scenarios for Scientific and Industrial Application


Scenario 1: Preclinical Development of Next-Generation Anti-Fibrotic Therapeutics for CKD

Poricoic acid A serves as a superior lead compound or chemical probe for programs targeting renal fibrosis. Its unique multi-pathway mechanisms—AMPK activation [1], TPH-1 upregulation leading to Wnt/β-catenin suppression [2], and selective Smad3 inhibition [3]—offer a differentiated pharmacological profile not found in standard anti-fibrotic agents or other natural triterpenoids. Procurement is justified for advanced mechanistic studies, biomarker discovery, and as a reference standard in the development of novel small-molecule mimetics for CKD.

Scenario 2: Research on the AKI-to-CKD Transition and Synergistic Combination Therapies

Based on direct comparative evidence, PAA is the compound of choice for studies investigating the AKI-to-CKD continuum. Its demonstrated ability to outperform melatonin in disrupting the Smad3/β-catenin fibrotic complex [3] and its capacity to enhance melatonin's protective effects via the Gas6/Axl-NF-κB/Nrf2 axis [4] make it uniquely suited for evaluating novel combination therapy strategies aimed at halting disease progression after acute kidney injury.

Scenario 3: Development of Analytical Standards for Poria cocos Quality Control

Poricoic acid A is identified as one of the key potential biomarkers for differentiating parts of Poria cocos [5] and is included as one of the eight bioactive components in quantitative HPLC fingerprint methods for Poria cocos quality control [6]. Procurement of high-purity PAA (e.g., ≥99.11% by HPLC ) is essential for analytical chemistry laboratories and manufacturers aiming to establish validated, reproducible methods for raw material authentication and standardization of Poria cocos-derived products.

Scenario 4: Fundamental Cancer Research on Autophagy, Ferroptosis, and PI3K/AKT Signaling

PAA has emerged as a valuable tool in oncology research, with validated activity in inducing autophagic cell death and ferroptosis in T-cell acute lymphoblastic leukemia (T-ALL) [7], and in stabilizing PTEN to suppress PI3K/AKT signaling in osteoarthritis and cancer models [8]. These findings position PAA as a specific chemical probe for dissecting the roles of autophagy, ferroptosis, and the PTEN/PI3K/AKT axis in cancer cell biology, distinct from its anti-fibrotic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poricoic Acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.